(-)-Perillaldehyde (-)-Perillaldehyde Perillyl aldehyde, also known as fema no. 3557, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, perillyl aldehyde is considered to be an isoprenoid lipid molecule. Perillyl aldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Perillyl aldehyde has been primarily detected in saliva. Within the cell, perillyl aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Perillyl aldehyde is a cherry, fat, and fatty tasting compound that can be found in herbs and spices. This makes perillyl aldehyde a potential biomarker for the consumption of this food product.
Perillyl aldehyde is an aldehyde that is cyclohex-1-ene-1-carbaldehyde substituted by a prop-1-en-2-yl group at position 4. It has a role as a mouse metabolite, a human metabolite and a volatile oil component. It is an olefinic compound and an aldehyde.
Brand Name: Vulcanchem
CAS No.: 2111-75-3
VCID: VC0036042
InChI: InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
SMILES: CC(=C)C1CCC(=CC1)C=O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(-)-Perillaldehyde

CAS No.: 2111-75-3

Main Products

VCID: VC0036042

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

(-)-Perillaldehyde - 2111-75-3

CAS No. 2111-75-3
Product Name (-)-Perillaldehyde
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Standard InChI InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Standard InChIKey RUMOYJJNUMEFDD-UHFFFAOYSA-N
SMILES CC(=C)C1CCC(=CC1)C=O
Canonical SMILES CC(=C)C1CCC(=CC1)C=O
Boiling Point 240.0 °C
Density 0.948-0.956
Melting Point 25 °C
<25°C
Physical Description Solid
Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odou
Description Perillyl aldehyde, also known as fema no. 3557, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, perillyl aldehyde is considered to be an isoprenoid lipid molecule. Perillyl aldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Perillyl aldehyde has been primarily detected in saliva. Within the cell, perillyl aldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Perillyl aldehyde is a cherry, fat, and fatty tasting compound that can be found in herbs and spices. This makes perillyl aldehyde a potential biomarker for the consumption of this food product.
Perillyl aldehyde is an aldehyde that is cyclohex-1-ene-1-carbaldehyde substituted by a prop-1-en-2-yl group at position 4. It has a role as a mouse metabolite, a human metabolite and a volatile oil component. It is an olefinic compound and an aldehyde.
Solubility Insoluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)
Synonyms (-)-4-ISOPROPENYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE;1-4(1-METHYLETHENYL)-1-CYCLOHEXANE-1-CARBOXALDEHYDE;L(-)-PERILLALDEHYDE;L-PERILLALDEHYDE;FEMA 3557;(S)-4-ISOPROPENYL-CYCLOHEX-1-ENECARBALDEHYDE;(S)-4-ISOPROPENYL-CYCLOHEXENE-1-CARBOXALDEHYDE;(S)-P-MENT
Reference 1: Hobbs CA, Taylor SV, Beevers C, Lloyd M, Bowen R, Lillford L, Maronpot R,
Hayashi SM. Genotoxicity assessment of the flavouring agent, perillaldehyde. Food
Chem Toxicol. 2016 Nov;97:232-242. doi: 10.1016/j.fct.2016.08.029. Epub 2016 Sep
1. PubMed PMID: 27593899.


2: Takagi S, Goto H, Shimada Y, Nakagomi K, Sadakane Y, Hatanaka Y, Terasawa K.
Vasodilative effect of perillaldehyde on isolated rat aorta. Phytomedicine. 2005
May;12(5):333-7. PubMed PMID: 15957366.


3: Sato-Masumoto N, Ito M. Two types of alcohol dehydrogenase from Perilla can
form citral and perillaldehyde. Phytochemistry. 2014 Aug;104:12-20. doi:
10.1016/j.phytochem.2014.04.019. Epub 2014 May 23. PubMed PMID: 24864017.


4: Ji WW, Wang SY, Ma ZQ, Li RP, Li SS, Xue JS, Li W, Niu XX, Yan L, Zhang X, Fu
Q, Qu R, Ma SP. Effects of perillaldehyde on alternations in serum cytokines and
depressive-like behavior in mice after lipopolysaccharide administration.
Pharmacol Biochem Behav. 2014 Jan;116:1-8. doi: 10.1016/j.pbb.2013.10.026. Epub
2013 Nov 4. PubMed PMID: 24201050.


5: Ito N, Nagai T, Oikawa T, Yamada H, Hanawa T. Antidepressant-like Effect of
l-perillaldehyde in Stress-induced Depression-like Model Mice through Regulation
of the Olfactory Nervous System. Evid Based Complement Alternat Med.
2011;2011:512697. doi: 10.1093/ecam/nen045. Epub 2011 Jun 22. PubMed PMID:
18955354; PubMed Central PMCID: PMC3136537.


6: Xu L, Li Y, Fu Q, Ma S. Perillaldehyde attenuates cerebral
ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines
via modulating Akt/JNK pathway in the rat brain cortex. Biochem Biophys Res
Commun. 2014 Nov 7;454(1):65-70. doi: 10.1016/j.bbrc.2014.10.025. Epub 2014 Oct
14. PubMed PMID: 25445600.


7: Szakonyi Z, Sillanpää R, Fülöp F. Stereoselective synthesis of
perillaldehyde-based chiral β-amino acid derivatives through conjugate addition
of lithium amides. Beilstein J Org Chem. 2014 Nov 21;10:2738-42. doi:
10.3762/bjoc.10.289. eCollection 2014. PubMed PMID: 25550738; PubMed Central
PMCID: PMC4273274.
PubChem Compound 16441
Last Modified Nov 11 2021
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